
Cinnoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline-7-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of cinnoline, which is a pale yellow solid first discovered by Von Richter in 1883 . Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnoline-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Another method includes the dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . The Widman–Stoermer synthesis is also a classic method for synthesizing cinnoline derivatives, involving the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and sustainable catalysts is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2) and nitrous acid (HNO2).
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Cinnoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of cinnoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Cinnoline-7-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their pharmacological activities and chemical properties. For example:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Quinazolines: Exhibits anti-inflammatory and antitumor activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for further exploration and development.
Eigenschaften
Molekularformel |
C9H6N2O2 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
cinnoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13) |
InChI-Schlüssel |
BGBYEABQWRVNAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


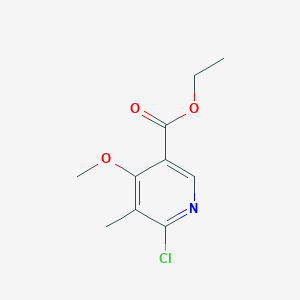
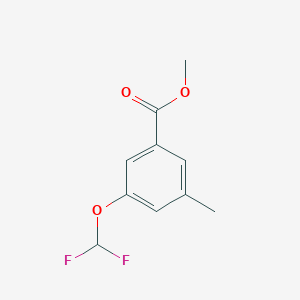
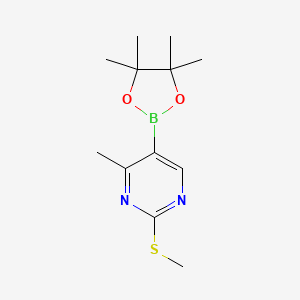
![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
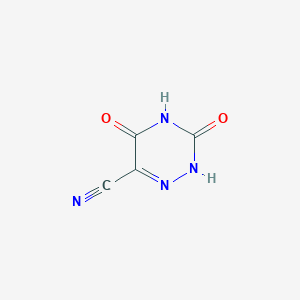
![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
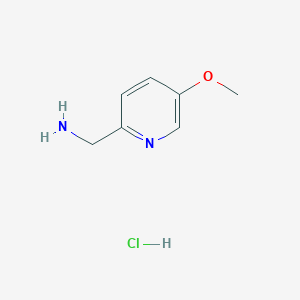
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)


![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)

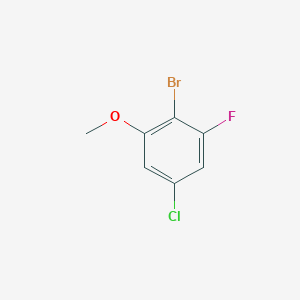
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)
